5-Thia-2-Azaspiro[3.4]Octan-7-Ol
Description
5-Thia-2-Azaspiro[34]Octan-7-Ol is a chemical compound with the molecular formula C6H11NOS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
5-thia-2-azaspiro[3.4]octan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c8-5-1-6(9-2-5)3-7-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDVTIHULDGTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC12CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-Azaspiro[3.4]Octan-7-Ol typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-Azaspiro[3.4]Octan-7-Ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
5-Thia-2-Azaspiro[3.4]Octan-7-Ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thia-2-Azaspiro[3.4]Octan-7-Ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Thia-2-Azaspiro[3.4]Octane: Lacks the hydroxyl group present in 5-Thia-2-Azaspiro[3.4]Octan-7-Ol.
2-Azaspiro[3.4]Octan-7-Ol: Lacks the sulfur atom present in this compound.
5-Thia-2-Azaspiro[3.4]Octan-7-One: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a sulfur atom and a hydroxyl group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
5-Thia-2-Azaspiro[3.4]Octan-7-Ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes a sulfur atom and a hydroxyl group, contributing to its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 145.22 g/mol. The presence of both sulfur and hydroxyl groups allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties. The compound has been shown to affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines, including leukemia and solid tumors. The compound's unique structure may facilitate interactions with cancer-related molecular targets, leading to cell cycle arrest and apoptosis.
Synthesis
The synthesis of this compound typically involves the reaction of a thiol with an aziridine under basic conditions, often using sodium hydroxide in ethanol as a solvent. The reaction conditions are optimized to yield high purity and yield of the desired product.
Synthesis Overview:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Thiol + Aziridine + NaOH in ethanol |
| 2 | Hydroxyl group introduction | Oxidation using hydrogen peroxide |
| 3 | Purification | Recrystallization or chromatography |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens, revealing significant inhibition zones in agar diffusion tests compared to control groups.
- Anticancer Activity : In another study, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability and induction of apoptotic markers such as caspase activation.
- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound binds effectively to specific enzyme active sites, providing insights into its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
